

# Application Notes and Protocols: Acid Red 44 Staining Solution

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## Compound of Interest

Compound Name: Acid Red 44

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These application notes provide a detailed protocol for the preparation and use of **Acid Red 44** staining solution, specifically for the Martius, Scarlet, and Blue (MSB) trichrome staining method. The MSB stain is a valuable tool for the selective demonstration of fibrin, collagen, and muscle fibers in tissue sections.

## Introduction

**Acid Red 44**, also known by its synonyms Crystal Ponceau 6R, Ponceau 6R, and C.I. 16250, is an anionic azo dye.<sup>[1]</sup> In histological applications, it is a key component of the Martius, Scarlet, and Blue (MSB) trichrome stain, where it is used to stain fibrin.<sup>[2][3]</sup> The MSB method is a differential staining technique that relies on the sequential application of dyes with different molecular weights to color various tissue components in contrasting colors.<sup>[4]</sup> This allows for the clear visualization and differentiation of fibrin deposits, connective tissue, and erythrocytes, which is particularly useful in pathological and toxicological studies.<sup>[2][5]</sup>

## Principle of MSB Trichrome Staining

The MSB trichrome staining method is based on the principle of differential porosity of tissue components.<sup>[4]</sup> Smaller dye molecules will initially stain less porous tissues. Subsequently, larger dye molecules will displace the smaller ones in more porous structures.<sup>[4]</sup> The MSB protocol typically involves three main staining solutions:

- Martius Yellow: A small molecule dye that initially stains erythrocytes and early fibrin yellow.  
[4]
- Crystal Scarlet (**Acid Red 44**): A medium-sized molecule that displaces the Martius Yellow in more mature fibrin and also stains muscle, appearing red.[4]
- Methyl Blue (or Aniline Blue): A large molecule dye that displaces the red stain from the highly porous collagen fibers, coloring them blue.[4]

Phosphotungstic acid is used as a differentiating agent to decolorize the collagen after the Crystal Scarlet step, allowing for the subsequent blue staining.[2]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of the staining solutions and the execution of the MSB staining protocol.

Table 1: Composition of Staining Solutions

Solution Name	Reagent	Concentration/Amount	Solvent
Crystal Scarlet (Acid Red 44) Solution	Crystal Scarlet (Acid Red 44)	1 g	97.5 mL Distilled Water + 2.5 mL Glacial Acetic Acid
Martius Yellow Solution	Martius Yellow	0.5 g	100 mL 95% Ethanol + 2 g Phosphotungstic Acid
Methyl Blue Solution	Methyl Blue	0.5 g	98 mL Distilled Water + 1 mL Glacial Acetic Acid
Phosphotungstic Acid Solution	Phosphotungstic Acid	1 g	100 mL Distilled Water

Data compiled from Stainsfile.[2]

Table 2: MSB Staining Protocol Timings

Step	Reagent/Action	Incubation Time
1	Deparaffinization and Rehydration	Standard Procedure
2	Mordanting (e.g., Bouin's fluid at 56°C)	1 hour
3	Nuclear Staining (e.g., Weigert's iron hematoxylin)	5-10 minutes
4	Martius Yellow Staining	2 minutes
5	Crystal Scarlet (Acid Red 44) Staining	10 minutes
6	Differentiation with Phosphotungstic Acid	Up to 10 minutes
7	Methyl Blue Staining	Up to 10 minutes
8	Acetic Acid Rinse	Brief rinse
9	Dehydration and Clearing	Standard Procedure

Data compiled from Stainsfile and Histological Techniques.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### Preparation of Staining Solutions

#### 4.1.1. Crystal Scarlet (**Acid Red 44**) Staining Solution (1% w/v)

- Weigh 1 g of Crystal Scarlet (**Acid Red 44**) powder.
- In a glass beaker, add the powder to 97.5 mL of distilled water.
- Add 2.5 mL of glacial acetic acid to the solution.
- Stir with a magnetic stirrer until the dye is completely dissolved.

- Store the solution in a labeled, airtight container at room temperature.

#### 4.1.2. Martius Yellow Solution

- Weigh 0.5 g of Martius Yellow and 2 g of phosphotungstic acid.
- Dissolve both in 100 mL of 95% ethanol.
- Stir until fully dissolved.
- Store in a labeled, airtight container at room temperature.

#### 4.1.3. Methyl Blue Solution

- Weigh 0.5 g of Methyl Blue.
- Dissolve in 98 mL of distilled water.
- Add 1 mL of glacial acetic acid.
- Stir until fully dissolved.
- Store in a labeled, airtight container at room temperature.

#### 4.1.4. 1% Phosphotungstic Acid Solution

- Weigh 1 g of phosphotungstic acid.
- Dissolve in 100 mL of distilled water.
- Stir until fully dissolved.
- Store in a labeled, airtight container at room temperature.

## MSB Staining Protocol for Paraffin Sections

- Deparaffinization and Rehydration: Deparaffinize tissue sections through xylene and rehydrate through a graded series of ethanol to distilled water.

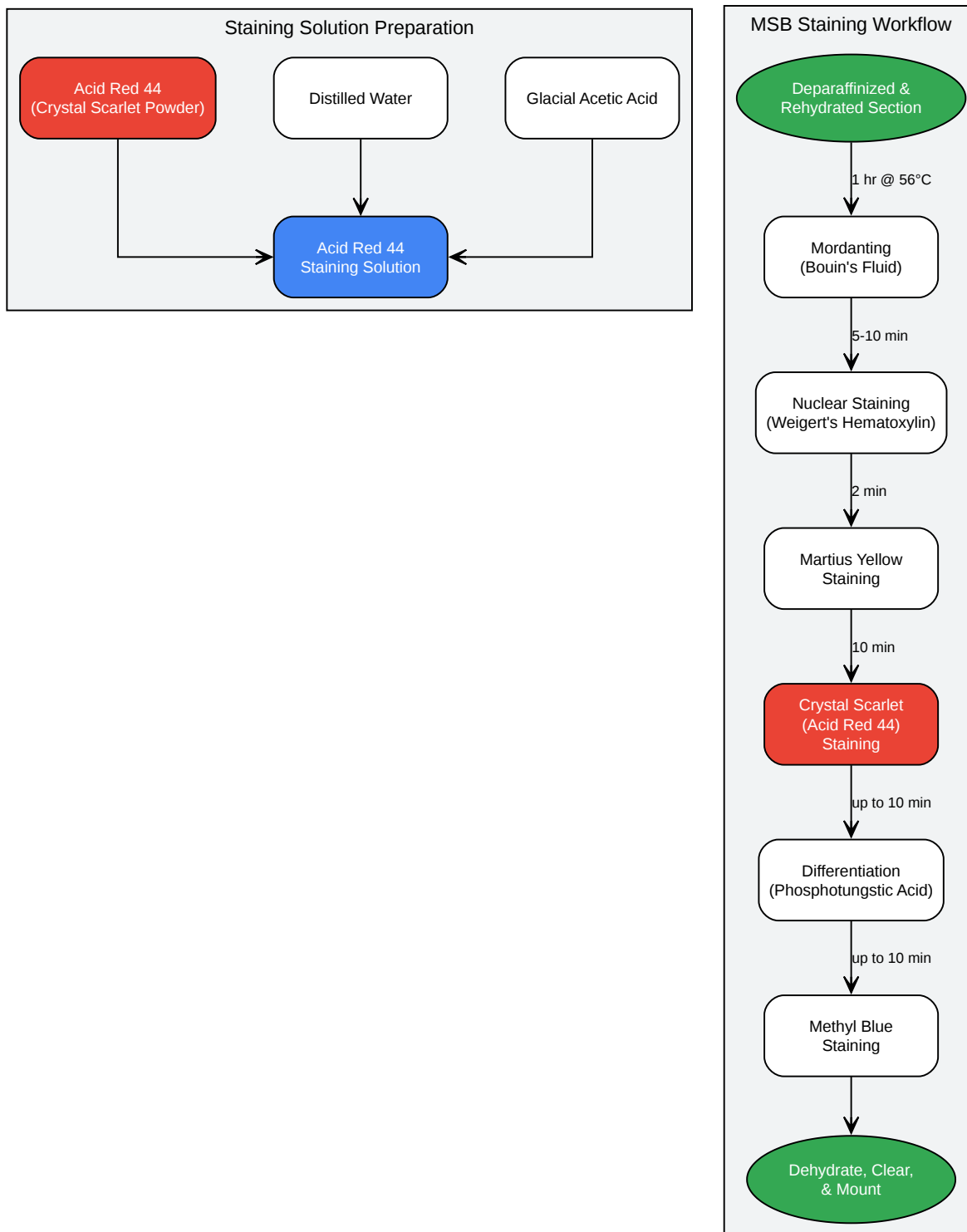
- Mordanting: For formalin-fixed tissues, mordant sections in Bouin's fluid for 1 hour at 56°C to improve staining quality.[2] Rinse well with running tap water until the yellow color is removed.
- Nuclear Staining: Stain nuclei with an acid-resistant nuclear stain such as Weigert's iron hematoxylin for 5-10 minutes.[2]
- Wash: Rinse in running tap water for 5-10 minutes, then rinse with 95% ethanol.[2][6]
- Martius Yellow Staining: Place slides in Martius Yellow solution for 2 minutes.[2]
- Rinse: Rinse with distilled water.[2]
- Crystal Scarlet (**Acid Red 44**) Staining: Place slides in Crystal Scarlet solution for 10 minutes.[2]
- Rinse: Rinse with distilled water.[2]
- Differentiation: Differentiate in 1% phosphotungstic acid solution. Check microscopically until collagen is decolorized and only fibrin remains red. This may take up to 10 minutes.[2][6]
- Rinse: Rinse with distilled water.[3]
- Methyl Blue Staining: Stain with Methyl Blue solution until collagen appears blue. This may take up to 10 minutes.[2]
- Acetic Acid Rinse: Rinse briefly with 1% aqueous acetic acid.[2]
- Dehydration and Clearing: Rapidly dehydrate sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[2]

## Expected Results

- Fibrin: Red[2]
- Early/Fresh Fibrin: Yellow[2]
- Erythrocytes: Yellow[2]

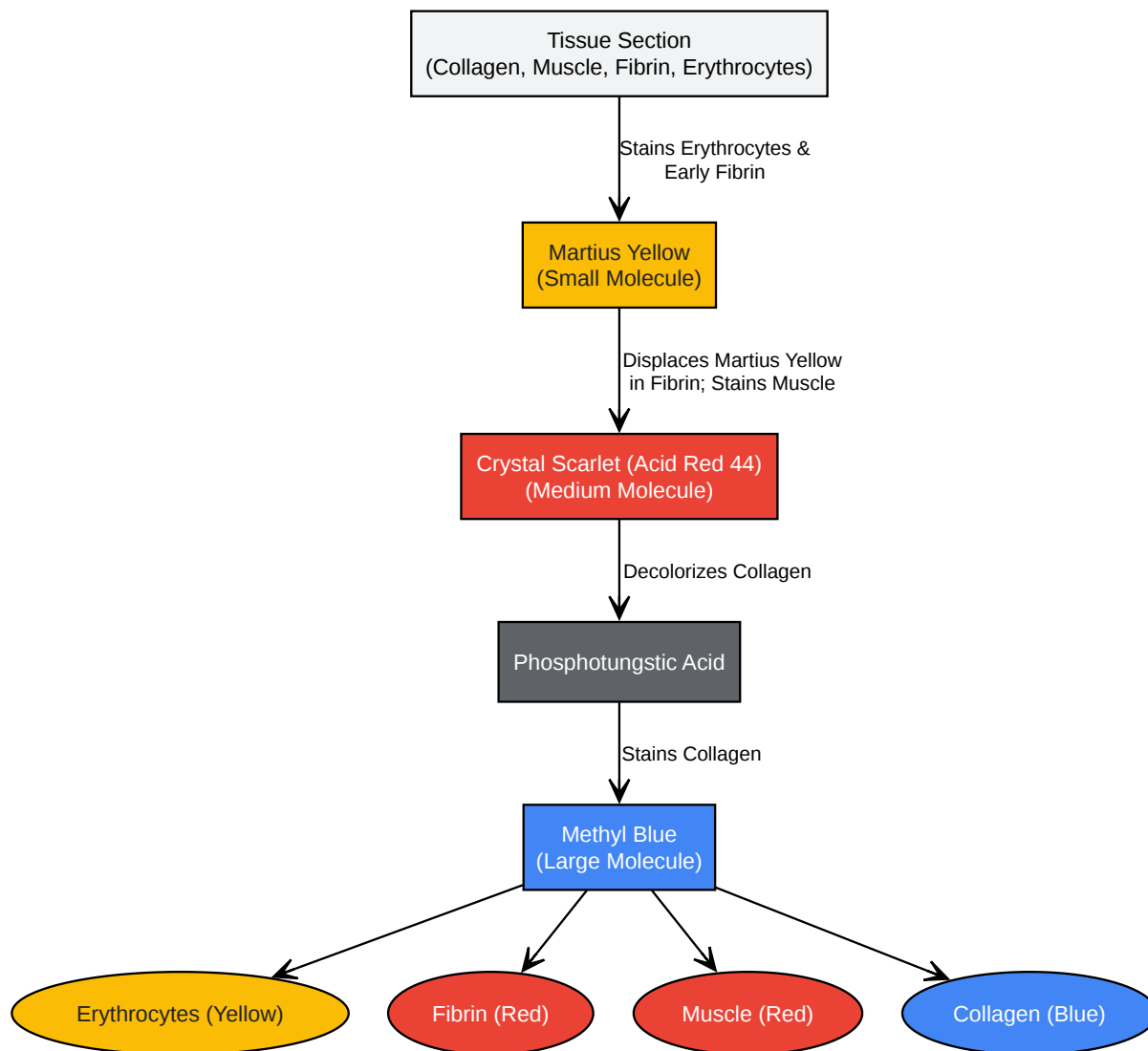
- Muscle: Pink to Pale Red[6]
- Collagen/Connective Tissue: Blue[2]
- Nuclei: Blue-Black[6]

## Visualizations



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Figure 1. Workflow for preparing **Acid Red 44** staining solution and its use in the MSB protocol.



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